N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(3,4-Dichlorobenzyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups and two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4-dimethoxybenzamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or chloroform, and the reaction is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorobenzyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(3,4-Dichlorobenzyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for sigma receptors, modulating their activity and influencing various cellular pathways. The compound’s effects can be attributed to its ability to bind to these receptors and alter their conformation, leading to changes in signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substitution patterns.
3,4-Dichlorobenzyl methylcarbamate: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of methoxy and dichlorobenzyl groups, which confer distinct chemical and biological properties. Its ability to interact with sigma receptors and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-14-6-4-11(8-15(14)22-2)16(20)19-9-10-3-5-12(17)13(18)7-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPLVQZBOEAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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